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molecular formula C10H11ClO4S B8633512 Methyl 2-methyl-4-chloro-5-methylsulphonylbenzoate

Methyl 2-methyl-4-chloro-5-methylsulphonylbenzoate

Cat. No. B8633512
M. Wt: 262.71 g/mol
InChI Key: INGSNHMAAYVQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05849796

Procedure details

10 g of methyl 2-methyl-4-chloro-5-methylsulphonylbenzoate are added, while cooling with ice, to a mixture of 30 ml of conc. HCl and 200 ml of methanol, and the whole is then stirred for 2 h. The resulting precipitate is filtered off with suction and recrystallized from methanol. 2-Methyl-4-chloro-5-methylsulphonylbenzoic acid is obtained, m.p. 217°-218°.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]([S:13]([CH3:16])(=[O:15])=[O:14])=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].Cl>CO>[CH3:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]([S:13]([CH3:16])(=[O:15])=[O:14])=[CH:8][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(C(=O)OC)C=C(C(=C1)Cl)S(=O)(=O)C
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the whole is then stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered off with suction
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C(=O)O)C=C(C(=C1)Cl)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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